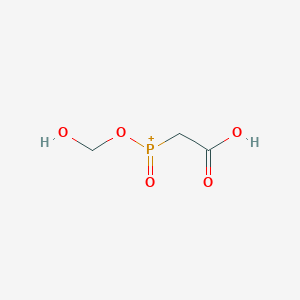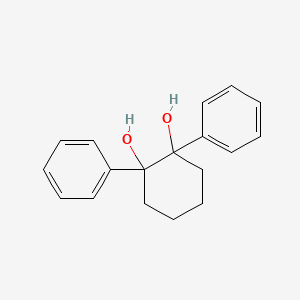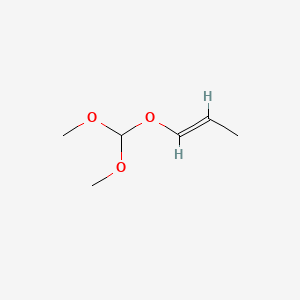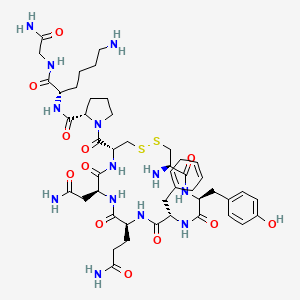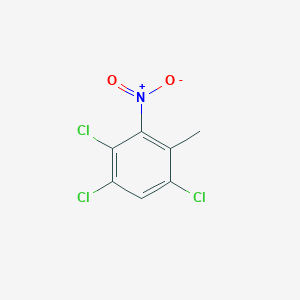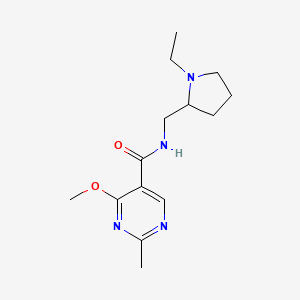
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a pyrimidinecarboxamide moiety. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves the reaction of 1-ethyl-2-pyrrolidinylmethylamine with 4-methoxy-2-methyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products. Additionally, crystallization and purification steps are optimized to achieve the desired enantiomeric purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it modulates signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-((1-Ethyl-2-pyrrolidinyl)methyl)-6-methoxybenzamides: Known for their affinity towards dopamine D2 receptors.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-N,3-dimethyl-L-valinamide: Used in the study of enzyme inhibition and receptor binding.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
72412-52-3 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19) |
InChI Key |
YCQMGHOYAMJGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
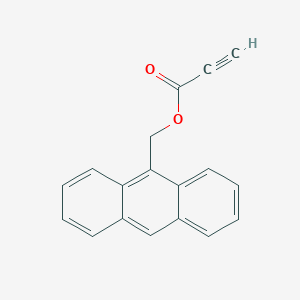
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)

